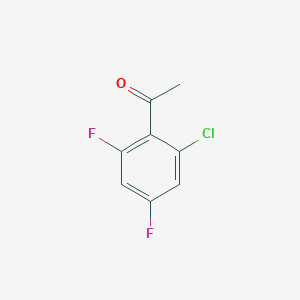
1-(2-Chloro-4,6-difluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4,6-difluorophenyl)ethanone is an organic compound with the molecular formula C8H5ClF2O It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4,6-difluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-4,6-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: 1-(2-Chloro-4,6-difluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(2-chloro-4,6-difluorophenyl)ethanol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(2-Chloro-4,6-difluorophenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-Chloro-4,6-difluorophenyl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use.
Similar Compounds:
- 1-(3-Chloro-2,6-difluorophenyl)ethanone
- 1-(4-Bromo-2,6-difluorophenyl)ethanone
- 1-(2,6-Difluorophenyl)ethanone
- 2-Chloro-1-(3,4-difluorophenyl)ethanone
Comparison: this compound is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, making it suitable for specific applications where others may not be as effective.
特性
分子式 |
C8H5ClF2O |
|---|---|
分子量 |
190.57 g/mol |
IUPAC名 |
1-(2-chloro-4,6-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)8-6(9)2-5(10)3-7(8)11/h2-3H,1H3 |
InChIキー |
XMSZZRSAAMAWSJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=C1Cl)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


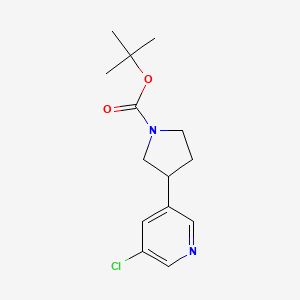
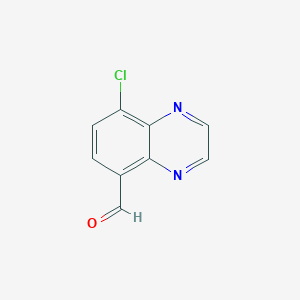
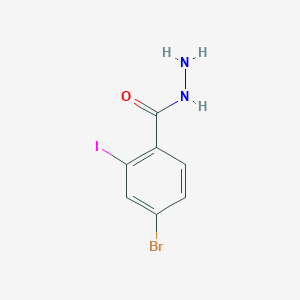
![Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/no-structure.png)
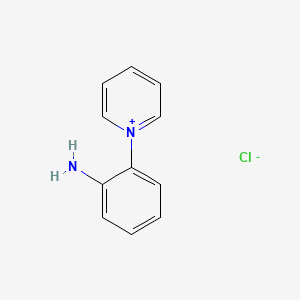
![N'-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N'-hydroxybutanediamide;hydrochloride](/img/structure/B13662435.png)
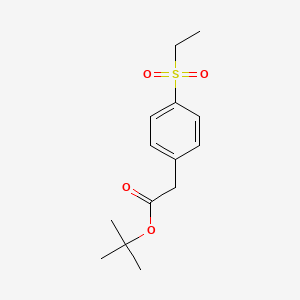
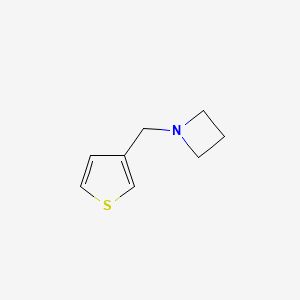
![6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13662446.png)
![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)
![N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13662506.png)
